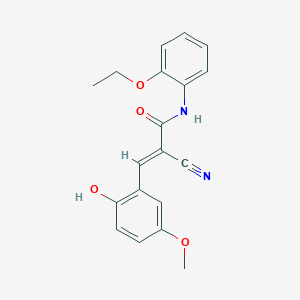
(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, an ethoxyphenyl group, and a hydroxy-methoxyphenyl group attached to a prop-2-enamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyaniline and 2-hydroxy-5-methoxybenzaldehyde.
Formation of Intermediate: The first step involves the condensation of 2-ethoxyaniline with 2-hydroxy-5-methoxybenzaldehyde to form an intermediate Schiff base.
Addition of Cyano Group: The intermediate is then reacted with a cyano-containing reagent, such as malononitrile, under basic conditions to introduce the cyano group.
Formation of Enamide: The final step involves the cyclization of the intermediate to form the enamide structure, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic).
Major Products
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, reduced cyano derivatives.
Substitution: Halogenated, alkylated, or other substituted aromatic compounds.
科学的研究の応用
(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
作用機序
The mechanism of action of (2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- (2E)-2-cyano-N-(2-methoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide
- (2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-4-methoxyphenyl)prop-2-enamide
Uniqueness
(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyano, ethoxyphenyl, and hydroxy-methoxyphenyl groups makes it a versatile compound for various applications.
特性
分子式 |
C19H18N2O4 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
(E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-18-7-5-4-6-16(18)21-19(23)14(12-20)10-13-11-15(24-2)8-9-17(13)22/h4-11,22H,3H2,1-2H3,(H,21,23)/b14-10+ |
InChIキー |
DAJUXCFZQSJPON-GXDHUFHOSA-N |
異性体SMILES |
CCOC1=CC=CC=C1NC(=O)/C(=C/C2=C(C=CC(=C2)OC)O)/C#N |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)C(=CC2=C(C=CC(=C2)OC)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methylpent-3-en-1-yl)sulfanyl]ethan-1-amine](/img/structure/B13562480.png)

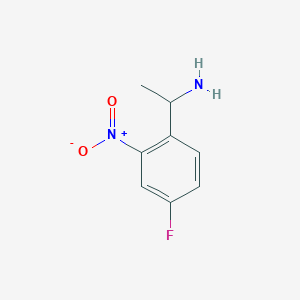
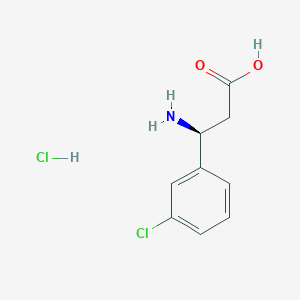
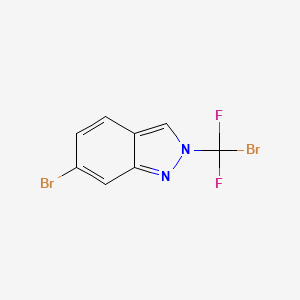
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride](/img/structure/B13562528.png)
![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13562531.png)


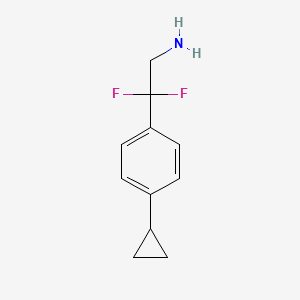
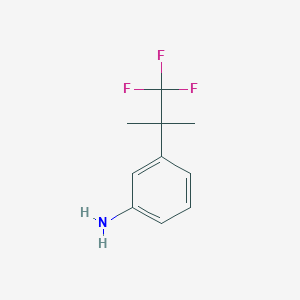
![3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13562558.png)
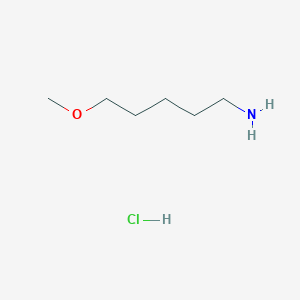
![2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13562568.png)
